molecular formula C11H9F3O2 B8159187 4-Ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene

4-Ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8159187
M. Wt: 230.18 g/mol
InChI Key: UOKXDDVFDNZEMU-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 4-Ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Introduction of the Ethynyl Group: An ethynyl group is introduced through a coupling reaction, often using reagents such as acetylene and a palladium catalyst.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a base.

    Trifluoroethoxylation: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-Ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, using reagents like hydrogen gas and a palladium catalyst to form alkenes or alkanes.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as methanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the methoxy and trifluoroethoxy groups can form hydrogen bonds and electrostatic interactions with polar residues. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

4-Ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:

    1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene: Lacks the ethynyl group, resulting in different reactivity and applications.

    4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene: Positional isomer with different physical and chemical properties.

    1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene: Similar structure but with a trifluoroethyl group instead of a trifluoroethoxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-ethynyl-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-3-8-4-5-9(15-2)10(6-8)16-7-11(12,13)14/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKXDDVFDNZEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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